molecular formula C13H23N3O3S B15000709 Tert-butyl {2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]butyl}carbamate

Tert-butyl {2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]butyl}carbamate

Cat. No.: B15000709
M. Wt: 301.41 g/mol
InChI Key: ZQSGJTCCWCBTLH-UHFFFAOYSA-N
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Description

TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]BUTYL}CARBAMATE is a complex organic compound with a unique structure that includes a tert-butyl carbamate group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]BUTYL}CARBAMATE typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The tert-butyl carbamate group is then introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]BUTYL}CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]BUTYL}CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]BUTYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE
  • TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]PROPYL}CARBAMATE
  • TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]PENTYL}CARBAMATE

Uniqueness

TERT-BUTYL {2-METHYL-1-[5-(METHYLTHIO)-1,3,4-OXADIAZOL-2-YL]BUTYL}CARBAMATE is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the oxadiazole ring and the tert-butyl carbamate group provides it with distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C13H23N3O3S

Molecular Weight

301.41 g/mol

IUPAC Name

tert-butyl N-[2-methyl-1-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)butyl]carbamate

InChI

InChI=1S/C13H23N3O3S/c1-7-8(2)9(10-15-16-12(18-10)20-6)14-11(17)19-13(3,4)5/h8-9H,7H2,1-6H3,(H,14,17)

InChI Key

ZQSGJTCCWCBTLH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C1=NN=C(O1)SC)NC(=O)OC(C)(C)C

Origin of Product

United States

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